molecular formula C5H3ClN4O B3369119 8-Chlorohypoxanthine CAS No. 22712-29-4

8-Chlorohypoxanthine

Cat. No.: B3369119
CAS No.: 22712-29-4
M. Wt: 170.56 g/mol
InChI Key: UBAQSWBFKWMYJK-UHFFFAOYSA-N
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Description

8-Chlorohypoxanthine is a chemical compound with the molecular formula C5H3ClN4O. It is a derivative of hypoxanthine, where a chlorine atom replaces a hydrogen atom at the 8th position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chlorohypoxanthine typically involves the chlorination of hypoxanthine. One common method includes the reaction of hypoxanthine with thionyl chloride in the presence of a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction proceeds as follows: [ \text{Hypoxanthine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 ]

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of high-performance liquid chromatography (HPLC) for purification is common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 8-Chlorohypoxanthine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various oxidation states of the purine ring.

Common Reagents and Conditions:

    Substitution: Reagents like ammonia or primary amines in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

    Substitution Products: Amino or thiol derivatives of hypoxanthine.

    Oxidation Products: Various oxidized forms of the purine ring.

    Reduction Products: Reduced forms of the purine ring

Scientific Research Applications

8-Chlorohypoxanthine has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other purine derivatives.

    Biology: Studied for its potential role in nucleotide metabolism and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 8-Chlorohypoxanthine involves its interaction with various molecular targets, including enzymes involved in purine metabolism. It can inhibit enzymes such as xanthine oxidase, which plays a role in the oxidation of hypoxanthine to xanthine and uric acid. This inhibition can lead to reduced uric acid levels, making it a potential therapeutic agent for conditions like gout .

Comparison with Similar Compounds

  • 8-Chloroguanine
  • 8-Chloroinosine
  • 8-Chloroguanosine

Comparison: 8-Chlorohypoxanthine is unique due to its specific substitution pattern and its resulting chemical properties. Compared to 8-Chloroguanine, which has an additional amino group, this compound lacks this group, leading to different reactivity and biological activity. Similarly, 8-Chloroinosine and 8-Chloroguanosine have different sugar moieties attached, which influence their solubility and interaction with biological targets .

Properties

IUPAC Name

8-chloro-1,7-dihydropurin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4O/c6-5-9-2-3(10-5)7-1-8-4(2)11/h1H,(H2,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAQSWBFKWMYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)NC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90411085
Record name 8-Chlorohypoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90411085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22712-29-4
Record name NSC22710
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22710
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Chlorohypoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90411085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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